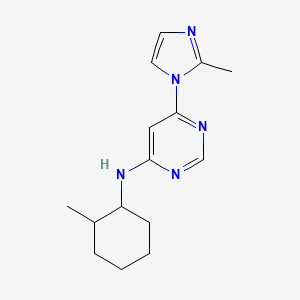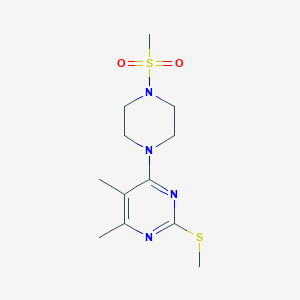
4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine, otherwise known as CB-6-MSP, is a cyclic organic compound belonging to the pyrimidine class of compounds. It is a derivative of the pyrimidine nucleus, and it has a wide range of applications in the fields of chemistry and biochemistry. This compound has been studied extensively in the past few decades due to its potential therapeutic and research applications.
科学的研究の応用
CB-6-MSP has a wide range of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. It has also been used in the study of cancer cells and the development of new drugs for cancer treatment. Additionally, it has been used to study the structure and function of DNA and RNA.
作用機序
The mechanism of action of CB-6-MSP is still not completely understood. However, it is believed that it binds to the active site of enzymes, and it inhibits their activity. This inhibition of enzyme activity can lead to a variety of biological effects, such as the inhibition of cancer cell growth, the inhibition of protein-protein interactions, and the inhibition of drug metabolism.
Biochemical and Physiological Effects
CB-6-MSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has been shown to inhibit the activity of enzymes involved in drug metabolism. Additionally, it has been shown to inhibit the activity of proteins involved in protein-protein interactions.
実験室実験の利点と制限
The use of CB-6-MSP in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize, and it can be obtained in large quantities. Additionally, it has a wide range of applications, and it can be used to study a variety of biological processes. However, there are also some limitations to the use of CB-6-MSP in laboratory experiments. One of the main limitations is that it is difficult to accurately measure the concentration of CB-6-MSP in a solution, as it is a highly volatile compound. Additionally, it is difficult to accurately measure the effects of CB-6-MSP on biological processes due to its short half-life.
将来の方向性
There are a number of potential future directions for the use of CB-6-MSP. Firstly, it could be used to study the effects of drugs on cancer cells, and it could be used to develop new drugs for cancer treatment. Additionally, it could be used to study the structure and function of DNA and RNA, and it could be used to study the effects of drugs on protein-protein interactions. Additionally, it could be used to study the effects of drugs on enzyme activity, and it could be used to develop new drugs for the treatment of various diseases. Finally, it could be used to study the effects of drugs on drug metabolism, and it could be used to develop new drugs for the treatment of various diseases.
合成法
CB-6-MSP can be synthesized through a variety of methods. One of the most commonly used methods is the substitution of the piperazine ring with a 4-methanesulfonylpiperazin-1-yl group. This reaction is usually carried out in a basic medium, such as sodium hydroxide or potassium carbonate, and it is usually carried out in the presence of a catalyst, such as a palladium-based catalyst. The reaction is typically carried out at a temperature of around 100°C. The resulting product is then purified and isolated by column chromatography.
特性
IUPAC Name |
4-cyclobutyl-2-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-11-15-13(12-4-3-5-12)10-14(16-11)17-6-8-18(9-7-17)21(2,19)20/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJJVCBGCOTLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-6-(4-methanesulfonylpiperazin-1-yl)-2-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441688.png)
![2-({[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}(methyl)amino)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441695.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441696.png)
![5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441702.png)
![2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441716.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441743.png)
![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441746.png)
![4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441750.png)
![4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441764.png)

![4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441779.png)
![4'-methyl-8-[2-(methylsulfanyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441787.png)
![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441801.png)